molecular formula C6H12O6 B13390080 2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal

2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal

Cat. No.: B13390080
M. Wt: 180.16 g/mol
InChI Key: ZGVNGXVNRCEBDS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal is a chemical compound with the molecular formula C5H10O6. It is a pentose sugar derivative, specifically a form of xylose. This compound is known for its multiple hydroxyl groups, which contribute to its reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal can be synthesized through the oxidation of xylose. The process involves the use of oxidizing agents such as nitric acid or bromine water under controlled conditions. The reaction typically proceeds at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves the bioconversion of plant biomass. Enzymatic hydrolysis of hemicellulose, a major component of plant cell walls, yields xylose, which is then oxidized to produce the desired compound. This method is favored for its sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal involves its interaction with specific enzymes and receptors in biological systems. The multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways. In medicinal chemistry, its derivatives are designed to target specific molecular pathways, such as inhibiting viral replication or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct reactivity and functionality. This makes it a valuable intermediate in synthetic chemistry and a versatile compound in various research applications .

Properties

IUPAC Name

2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVNGXVNRCEBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)(C=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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